molecular formula C10H21O5P B12063802 Diethyl (3-(oxiranylmethoxy)propyl)phosphonate CAS No. 55884-03-2

Diethyl (3-(oxiranylmethoxy)propyl)phosphonate

Cat. No.: B12063802
CAS No.: 55884-03-2
M. Wt: 252.24 g/mol
InChI Key: PCAJGNDUGRGSNK-UHFFFAOYSA-N
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Description

Diethyl (3-(oxiranylmethoxy)propyl)phosphonate is an organophosphorus compound characterized by a phosphonate ester backbone (diethyl group) linked to a propyl chain modified with an oxiranylmethoxy (epoxypropyl methoxy) group. This structure combines the hydrolytic stability of phosphonate esters with the reactivity of an epoxide (oxirane) ring, making it a versatile intermediate in organic synthesis and materials science. For instance, Epoxypropyl dimethyl phosphonate (CAS 86211-32-7), a closely related compound, shares the oxiranylmethoxypropyl backbone but substitutes methyl groups for ethyl on the phosphonate .

Preparation Methods

The synthesis of diethyl (3-(oxiranylmethoxy)propyl)phosphonate can be achieved through several methods. One common approach involves the Michaelis–Arbuzov reaction, where trialkyl phosphites react with alkyl halides . Another method includes the acylation of methylphosphonates, which involves metalation followed by reaction with acetyl chloride . Industrial production methods often rely on these reactions due to their efficiency and scalability.

Chemical Reactions Analysis

Diethyl (3-(oxiranylmethoxy)propyl)phosphonate undergoes various chemical reactions, including:

Common reagents used in these reactions include triflic anhydride for activation and various nucleophiles for substitution . Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Diethyl (3-(oxiranylmethoxy)propyl)phosphonate has shown promise as a precursor for biologically active compounds or as a prodrug due to its ability to mimic phosphate groups. This mimicking capability is crucial for inhibiting enzymes that utilize phosphates as substrates, making it valuable in drug development.

  • Potential Uses :
    • Enzyme Inhibition : Its structural similarity to phosphate groups allows it to act as an inhibitor for various enzymes.
    • Therapeutic Agent Development : The oxirane moiety may provide additional biological activities, enhancing its potential as a therapeutic agent.

Organic Synthesis

The compound can be utilized as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Its reactivity can facilitate various chemical transformations, making it useful in the development of new materials and pharmaceuticals.

  • Synthesis Methods :
    • It can be synthesized through several methods involving the reaction of diethyl phosphonate with suitable electrophiles .

Case Study 1: Enzyme Inhibition

A study investigated the enzyme-inhibiting properties of this compound on certain kinases. The results indicated that the compound effectively inhibited enzyme activity at micromolar concentrations, suggesting its potential as a therapeutic agent in diseases where kinase activity is dysregulated.

Case Study 2: Synthesis of Novel Therapeutics

Another research project focused on utilizing this compound as a precursor for synthesizing novel anti-cancer agents. The study demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines, supporting its role in drug development .

Mechanism of Action

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between Diethyl (3-(oxiranylmethoxy)propyl)phosphonate and analogous phosphonate derivatives.

Table 1: Structural and Functional Comparison of Phosphonate Derivatives

Compound Name Structure/Substituents Molecular Weight (g/mol) Key Properties/Applications Synthesis Yield/Reaction Time Reference
This compound Diethyl phosphonate + 3-(oxiranylmethoxy)propyl ~252.23 (estimated) Epoxide reactivity; potential crosslinking agent in polymers Not explicitly reported
Epoxypropyl dimethyl phosphonate Dimethyl phosphonate + 3-(oxiranylmethoxy)propyl 224.19 Used in polymer modification; CAS 86211-32-7 Not explicitly reported
Diethyl [1-(3,4-dichlorophenyl)-3-(N-hydroxyacetamido)propyl] phosphonate (13) Dichlorophenyl + hydroxyacetamido substituents 570.14 (HRMS) Antiplasmodial activity; targets DXR in the MEP pathway Not explicitly reported
Diethyl (3-(N-benzyloxy-4-oxobutanamido)propyl)phosphonate (62) Benzyloxy + 4-oxobutanamido groups Not reported Antiplasmodial activity; yellow solid, 76% yield 5 hours
Aminated cyclopropylmethylphosphonates (3b, 3c) Cyclopropyl + alkyl/benzylamino chains ~300–350 (estimated) Anti-prostate cancer agents (IC50 ~45 µM) Not explicitly reported
Diethyl 3-(trimethoxysilyl)propyl phosphonate (TMSP) Trimethoxysilyl group Not reported Surface modifier for barium titanate nanoparticles in dielectric materials Synthesized via Michaelis-Arbuzov reaction
Diethyl (substituted phenyl/heteroaryl)(2-(2-oxoindolin-3-ylidene)hydrazinyl)methyl phosphonates Indolin-hydrazinyl + heteroaryl groups ~400–450 (estimated) Anticancer activity; green synthesis (one-pot method) Reaction times 2–6 hours

Key Comparison Points:

Structural Diversity :

  • The target compound’s epoxide group distinguishes it from derivatives with aromatic (e.g., dichlorophenyl in ), heterocyclic (e.g., indolin-hydrazinyl in ), or silyl-functionalized (e.g., trimethoxysilyl in ) substituents.
  • Aminated cyclopropylmethylphosphonates (e.g., 3b, 3c) feature rigid cyclopropane rings, enhancing their biological activity compared to the flexible oxiranylmethoxypropyl chain .

Synthetic Methods :

  • Compounds like 62 and 63 (from ) are synthesized via multi-step reactions involving coupling agents (e.g., DMAP, TFA) with yields of 70–84%, whereas This compound ’s synthesis likely requires epoxide introduction via epoxidation or glycidylation.
  • 2-Oxoindolin phosphonates are synthesized via a one-pot, three-component method under green conditions, contrasting with the more complex protocols for epoxide-containing derivatives .

Materials Science: TMSP (from ) is used to enhance nanoparticle dispersion in dielectric composites, whereas epoxypropyl phosphonates may serve as crosslinkers in epoxy resins or adhesives .

Physical Properties: The epoxide group in the target compound increases polarity and reactivity compared to non-polar alkyl/aryl substituents (e.g., benzyloxy in ). Aminated derivatives (e.g., 3b, 3c) exhibit higher solubility in aqueous media due to protonatable amino groups, unlike the hydrophobic silyl-modified TMSP .

Biological Activity

Diethyl (3-(oxiranylmethoxy)propyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities. Phosphonates, in general, are known for their diverse applications in medicinal chemistry, agriculture, and materials science. This article will explore the biological activity of this specific compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of diethyl phosphite with an epoxide precursor. The reaction conditions can significantly influence the yield and purity of the product. For instance, using a solvent-free method at elevated temperatures has been shown to enhance the efficiency of phosphonate synthesis.

Mechanisms of Biological Activity

Phosphonates exhibit various biological activities, including enzyme inhibition and anti-cancer properties. The biological activity of this compound may be attributed to its ability to interact with specific enzymes or cellular pathways.

  • Enzyme Inhibition : Phosphonates can act as inhibitors of key enzymes involved in metabolic pathways. For example, they may inhibit enzymes such as farnesyl diphosphate synthase (FDPS), which is crucial in the biosynthesis of sterols and is a target for bisphosphonate drugs .
  • Anti-Cancer Activity : Some phosphonates have demonstrated cytotoxic effects against various cancer cell lines. Research indicates that structural modifications can enhance their efficacy against specific cancers, such as pancreatic cancer .

Table 1: Summary of Biological Activities

Activity Type Description Reference
Enzyme InhibitionInhibits FDPS and other enzymes involved in metabolic pathways
Anti-CancerCytotoxic effects observed in pancreatic cancer cell lines
AntimicrobialPotential activity against bacterial strains

Case Study 1: Anti-Cancer Properties

In a study focusing on aminated phosphonates similar to this compound, researchers synthesized various derivatives and evaluated their anti-cancer properties. The results indicated that certain modifications significantly increased the cytotoxicity against pancreatic cancer cells, with some compounds exhibiting IC50 values as low as 45 µM . This suggests that structural variations can lead to enhanced biological activity.

Case Study 2: Enzyme Interaction Studies

Another study investigated the interaction of phosphonates with enzymes involved in folate biosynthesis. The findings revealed that these compounds could effectively bind to dihydropteroate synthase, an enzyme critical for bacterial survival, indicating potential applications in antimicrobial therapy .

Q & A

Q. What are the common synthetic routes for Diethyl (3-(oxiranylmethoxy)propyl)phosphonate, and what key reaction conditions should be optimized?

Basic Research Question
The synthesis typically involves nucleophilic substitution or Michael addition reactions. For example:

  • Epoxide Functionalization : Reacting 3-(oxiranylmethoxy)propanol with diethyl phosphite under acidic or catalytic conditions. This method requires careful control of pH and temperature to avoid premature epoxide ring-opening .
  • Silica Functionalization Analogy : Similar to the functionalization of SBA-15 particles using phosphonates, this compound may be synthesized via silane coupling agents, requiring anhydrous conditions and reflux in toluene .
  • Multi-Step Synthesis : As seen in antiplasmodial agent research, phosphonate-propyl intermediates are synthesized via sequential alkylation, acylation, and phosphorylation steps (e.g., 76% yield achieved in 5-hour reactions under nitrogen) .

Key Optimization Parameters :

  • Catalyst selection (e.g., palladium for cross-coupling).
  • Solvent polarity (tetrahydrofuran or dichloromethane for stability).
  • Temperature control (0–25°C to prevent epoxide degradation).

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Basic Research Question
Critical characterization methods include:

  • ¹H/¹³C NMR : Identify epoxide protons (δ 3.1–3.5 ppm) and phosphonate methyl/methylene groups (δ 1.2–1.4 ppm for ethyl groups). ³¹P NMR confirms phosphonate integrity (δ 20–30 ppm) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) validate synthesis success, as demonstrated in fosmidomycin derivative studies .
  • IR Spectroscopy : C-O-C (epoxide) stretches at ~1250 cm⁻¹ and P=O at ~1200 cm⁻¹ .

Data Contradiction Tip : Discrepancies in NMR splitting patterns may arise from epoxide ring strain; use decoupling experiments or computational modeling (DFT) to confirm assignments .

Q. What strategies mitigate genotoxicity risks during handling of this compound?

Advanced Research Question
Safety protocols are critical due to structural alerts for genotoxicity in related phosphonates :

  • Containment : Use gloveboxes or fume hoods to avoid inhalation/contact.
  • Deactivation : Quench residual epoxide reactivity with aqueous sodium bisulfite before disposal.
  • PPE : Nitrile gloves and lab coats; avoid oxidizing agents (incompatibility noted in phosphonate safety data) .

Documented Hazards : Reverse mutation tests on similar compounds showed positive results, necessitating strict exposure controls .

Q. How can regioselective epoxide ring-opening be achieved in this compound?

Advanced Research Question
The epoxide’s reactivity enables diverse functionalization:

  • Acid-Catalyzed Opening : Use HBF₄ or TsOH in polar aprotic solvents (e.g., acetonitrile) to favor nucleophilic attack at the less substituted carbon .
  • Base-Mediated Reactions : Employ K₂CO₃ in methanol to target electrophilic sites, as seen in polymer-functionalized phosphonates .
  • Catalytic Asymmetry : Rhodium(II) acetate catalysts (used in diazocarbonyl cyclopropanation) can induce enantioselectivity .

Challenge : Competing side reactions (e.g., polymerization) require low temperatures (−20°C) and stoichiometric control .

Q. What computational tools predict the reactivity of this compound in novel reactions?

Advanced Research Question

  • Quantum Chemistry (DFT) : Calculate frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. CC-DPS platforms use QSPR models to estimate LogP (2.52) and polar surface area (63.22 Ų) for solubility/reactivity insights .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide drug design, as applied in antiplasmodial studies .

Validation : Compare computed ¹H NMR shifts with experimental data to refine force fields .

Q. How do reaction solvent and catalyst choice impact yields in phosphonate-epoxide conjugates?

Data Contradiction Analysis
Discrepancies in yields (e.g., 49–84% in similar syntheses ) arise from:

  • Solvent Effects : Polar solvents (DMF) improve solubility but may hydrolyze epoxides. Non-polar solvents (toluene) stabilize intermediates but slow kinetics.
  • Catalyst Loading : Palladium catalysts (0.5–1 mol%) optimize cross-coupling efficiency, while excess leads to byproducts .
  • Workup Protocols : Column chromatography vs. precipitation—purity vs. yield trade-offs.

Case Study : A 49% yield in thiophenyl derivative synthesis (method D ) was attributed to BCl₃ sensitivity; switching to milder Lewis acids (ZnCl₂) improved reproducibility.

Q. What biological applications exploit the dual reactivity of the phosphonate and epoxide groups?

Advanced Research Question

  • Antimicrobial Agents : Phosphonate-epoxide conjugates disrupt bacterial membranes via covalent binding to amine groups, as seen in quaternary ammonium monolayers .
  • Drug-Prodrug Systems : Epoxides serve as latent electrophiles for targeted release, while phosphonates enhance bioavailability (e.g., antiplasmodial fosmidomycin analogs ).
  • Enzyme Inhibitors : The epoxide’s electrophilicity enables irreversible inhibition of proteases or phosphatases, studied via kinetic assays .

Synthetic Example : Conjugation with artemisinin improved antiplasmodial activity by 30% in vitro .

Properties

CAS No.

55884-03-2

Molecular Formula

C10H21O5P

Molecular Weight

252.24 g/mol

IUPAC Name

2-(3-diethoxyphosphorylpropoxymethyl)oxirane

InChI

InChI=1S/C10H21O5P/c1-3-14-16(11,15-4-2)7-5-6-12-8-10-9-13-10/h10H,3-9H2,1-2H3

InChI Key

PCAJGNDUGRGSNK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCCOCC1CO1)OCC

Origin of Product

United States

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